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Introduction Protein kinases are a large family of enzymes that catalyze the transfer of a
phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a specific
substrate.[1] This process, known as phosphorylation, is a fundamental mechanism for
regulating the majority of cellular processes, including signal transduction, cell growth, and
metabolism.[2][3] Given their critical role, kinases have become major targets for drug
development, particularly in oncology.[1][2] Accurate and reliable assays to measure kinase
activity are therefore essential for both basic research and high-throughput screening (HTS) of
potential inhibitors.[4]

ATP disodium hydrate is the most common source of ATP used in these assays, serving as the
essential co-substrate and energy source for the phosphotransferase reaction. This document
provides detailed protocols and application notes for the effective use of ATP disodium hydrate
in various kinase assay formats.

ATP Disodium Hydrate: Properties and Preparation

ATP disodium hydrate is a stable, crystalline powder that is highly soluble in water.[5] Proper
handling and preparation are crucial for obtaining reproducible results in kinase assays.

Storage and Stability:
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» Powder: Store desiccated at -20°C. The solid form is stable for at least two years with
minimal degradation (<0.5% per year).[5]

e Agueous Solutions: ATP solutions can be stored for several months at -20°C. Avoid repeated
freeze-thaw cycles. For short-term use, solutions are stable for about a week at 0°C.

Preparation of ATP Stock Solution:

Weigh out the desired amount of ATP disodium hydrate powder.

» Dissolve in high-purity, nuclease-free water to a convenient stock concentration (e.g., 10
mM). ATP is soluble in water up to 50 mg/mL.[5]

e The initial pH of the solution will be mildly acidic (~3.5).[5] Adjust the pH to 7.0-7.5 using
NaOH if required by the assay buffer.

o Determine the precise concentration of the ATP stock by measuring its absorbance at 260
nm (Extinction Coefficient € = 15.4 x 10 M~*cm~* in phosphate buffer at pH 7.0).[5][6]

 Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at
-20°C.

Table 1: Properties of ATP Disodium Hydrate

Property Value References
Molecular Formula C10H14NsNa2013P3-xH20 [7]

Molecular Weight 551.14 g/mol (anhydrous)

Appearance White to off-white powder

Solubility (Water) 50-110 mg/mL [518]
Storage Temperature -20°C [518]

General Principles of Kinase Assays
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A kinase assay measures the enzymatic activity of a kinase by detecting either the
consumption of ATP or the formation of the phosphorylated substrate and/or adenosine
diphosphate (ADP).[1][3] The fundamental reaction is the same across all assay formats.
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Caption: The basic enzymatic reaction catalyzed by a protein kinase.

Key Experimental Parameters

Optimizing reaction conditions is critical for a successful kinase assay. This includes the
concentrations of ATP, kinase, and substrate, as well as the buffer composition.

ATP Concentration: The concentration of ATP is a crucial parameter that can significantly affect

assay results, especially when screening for inhibitors.[9]

o Biochemical (Cell-Free) Assays: These assays often use ATP concentrations near the
Michaelis constant (Km) of the kinase. This allows for sensitive detection of ATP-competitive
inhibitors, as the inhibitor's 1Cso value will be closer to its inhibition constant (Ki).[9]
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o Cell-Based Assays: It is important to note that intracellular ATP concentrations are in the
millimolar (mM) range, which is significantly higher than the Km of most kinases.[9]
Therefore, testing inhibitors at physiological ATP concentrations (e.g., 1 mM) can provide
more biologically relevant data.[4]

Table 2: Comparison of ATP Concentrations in Kinase Assays

Typical ATP .
Assay Type . Rationale References
Concentration

Maximizes sensitivity
] ] for detecting
Radiometric Assays Km value (~1-100 puM) ] [6]
phosphorylation and

competitive inhibitors.

] Balanced for signal
Fluorescence/Lumine

10 pM - 200 pM intensity and inhibitor
scence Assays o
sensitivity.
Mimics intracellular
) ] conditions to assess
Physiological

1mM inhibitor potency in a [4]
Relevance Assays ) )
more biological

context.

Kinase Reaction Buffer: A typical kinase reaction buffer maintains the pH and provides
necessary cofactors for the enzyme.

Table 3: Typical 5x Kinase Reaction Buffer Components
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Concentration (in
Component Purpose References
5x stock)

Buffering agent to
HEPES or Tris-HCI 50-250 mM maintain pH (typically [6][10]
7.4-8.0).

Essential cofactor for
MgCl2 50-100 mM ATP binding and [11][10]

catalysis.

Reducing agent to
maintain kinase

DTT 5-50 mM ) ) ) [11][10]
cysteine residues in a

reduced state.

Carrier protein to
prevent enzyme

BSA 0.5-1 mg/mL ] [11]
denaturation and non-

specific adsorption.

Prevents degradation

of kinase or substrate

Protease/Phosphatas ) o
o Varies (e.g., Benzamidine, [10]
e Inhibitors )
Sodium
Orthovanadate).

Experimental Protocols

Below are two common protocols utilizing ATP disodium hydrate for measuring kinase activity.

Protocol 1: Radiolabeled Kinase Assay using [y-**P]ATP

This classic method offers high sensitivity and is considered a gold standard for quantifying
kinase activity.[10][12] It measures the direct incorporation of a radiolabeled phosphate from [y-
32P]ATP into a substrate.[11]

Materials:
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e Purified kinase

o Peptide or protein substrate

o ATP Disodium Hydrate ("cold" ATP)

e [y-2P]ATP ("hot" ATP)

» 5x Kinase Reaction Buffer (see Table 3)

e Termination Solution (e.g., 5x Laemmli sample buffer or phosphoric acid)[10][13]

o SDS-PAGE gels or phosphocellulose paper

 Scintillation counter or phosphorimager

Procedure:

e Prepare Master Mix: On ice, prepare a master mix for the desired number of reactions. For a
single 30 pL reaction, combine:

o

21 pL Nuclease-free water

[¢]

6 UL 5x Kinase Reaction Buffer

o

1 pL [y-2P]ATP (e.g., 0.01 mCi/uL)[10]

[e]

2 uL Substrate (e.g., ~5 mg/mL)[10]

(¢]

Note: Adjust volumes as needed. Cold ATP is often included in the 5x buffer to achieve the
desired final ATP concentration (e.g., 50-250 uM).[10]

« Initiate Reaction: Add the kinase sample to a chilled microfuge tube. To start the reaction,
add the master mix to the kinase. Typical starting amounts for recombinant kinases range
from 0.1-1.0 pg.[10]

 Incubate: Incubate the reaction at 30°C. The incubation time can range from 5 minutes to 1
hour, depending on the kinase's activity.[10][12] A time-course experiment is recommended
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for uncharacterized kinases to ensure the reaction is in the linear range.[10]

o Terminate Reaction: Stop the reaction by adding 7.5 uL of 5x Laemmli sample buffer and
heating to 100°C for 2-5 minutes, or by spotting the reaction onto P81 phosphocellulose
paper and immersing it in phosphoric acid.[10][12][13]

o Detection and Analysis:

o SDS-PAGE: Load samples onto an SDS-PAGE gel to separate the substrate from free
ATP.[10] Visualize the phosphorylated substrate by autoradiography or phosphorimaging.

o Phosphocellulose Paper: Wash the paper multiple times to remove unincorporated [y-
32P]ATP. Measure the incorporated radioactivity using a scintillation counter.[6]

o Quantification: Calculate the specific activity of the kinase, typically expressed as nanomoles
of phosphate transferred per minute per milligram of kinase (nmol/min/mg).[10]

Protocol 2: Luminescence-Based ADP-Glo™ Kinase
Assay

This non-radioactive method is well-suited for high-throughput screening.[14] It quantifies
kinase activity by measuring the amount of ADP produced, which is converted back to ATP and
detected as a luminescent signal.[1][14]

Materials:

» Purified kinase

e Substrate

o ATP Disodium Hydrate (high purity)

e Kinase Reaction Buffer

o ADP-Glo™ Reagent and Kinase Detection Reagent (or similar commercial kit)

o White, opaque multi-well plates (e.g., 384-well)
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¢ Luminometer
Procedure:

o Set up Kinase Reaction: In a well of a multi-well plate, prepare the kinase reaction. For a 5-
20 L reaction:

o Add kinase, substrate, and any test compounds (e.g., inhibitors).
o Initiate the reaction by adding ATP to the desired final concentration (e.g., 10-100 uM).[2]
o Include "no kinase" controls to measure background signal.[2]

¢ Incubate: Incubate the plate at the desired temperature (e.g., room temperature or 30°C) for
a set period (e.g., 30-60 minutes).[2][14]

o Terminate and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. This
stops the kinase reaction and depletes any remaining ATP.[14] Incubate for 40 minutes at
room temperature.[14]

o Detect ADP: Add Kinase Detection Reagent (typically twice the initial reaction volume). This
reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a
light signal.[14] Incubate for 30-60 minutes at room temperature.[14]

e Measure Luminescence: Read the luminescent signal using a plate-reading luminometer.
The light output is directly proportional to the ADP concentration and thus to the kinase
activity.[14]

Experimental Workflow and Data Analysis

The general workflow for most kinase assays follows a similar path, from setup to data
interpretation.
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Caption: A generalized workflow for performing a kinase activity assay.

Data Analysis:

« Controls: Always include positive controls (active kinase, no inhibitor) and negative controls
(no kinase or heat-inactivated kinase) to determine the assay window and background
signal.

« Calculating Activity: For quantitative assays, convert the raw signal (e.g., CPM, RLU) into the
amount of product formed (ADP or phosphorylated substrate) using a standard curve.
Specific activity is then calculated based on the amount of enzyme and reaction time.[10]
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e Inhibitor Screening: For inhibitor studies, data is often expressed as percent inhibition
relative to a no-inhibitor control. ICso values (the concentration of inhibitor required to reduce
kinase activity by 50%) are determined by fitting the data to a dose-response curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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